molecular formula C13H11N3O5 B10819917 Pomalidomide-6-OH

Pomalidomide-6-OH

Cat. No.: B10819917
M. Wt: 289.24 g/mol
InChI Key: HBPNHPWPUQVWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-6-OH is a derivative of pomalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma. This compound retains the core structure of pomalidomide but includes a hydroxyl group at the sixth position, which may alter its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-6-OH typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-6-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

Scientific Research Applications

Pomalidomide-6-OH has a wide range of scientific research applications:

Mechanism of Action

Pomalidomide-6-OH exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: Pomalidomide-6-OH is unique due to the presence of the hydroxyl group at the sixth position, which may confer distinct chemical and biological properties compared to other derivatives. This modification can potentially enhance its efficacy and reduce toxicity, making it a promising candidate for further research and development.

Biological Activity

Pomalidomide-6-OH, a derivative of the immunomodulatory drug pomalidomide, has emerged as a significant compound in the treatment of relapsed and refractory multiple myeloma (RRMM). This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 1547162-44-6
Molecular Formula C₁₃H₁₁N₃O₅
Molecular Weight 289.24 g/mol
Density 1.7 ± 0.1 g/cm³
Boiling Point 674.7 ± 55.0 °C
Flash Point 361.8 ± 31.5 °C

This compound functions primarily as a cereblon (CRBN) ligand, facilitating the recruitment of CRBN protein, which is pivotal in the ubiquitin-proteasome system for targeted protein degradation .

The biological activity of this compound is largely mediated through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. This interaction promotes the degradation of specific target proteins involved in myeloma cell survival and proliferation. This compound enhances immune responses by stimulating natural killer (NK) cells and inhibiting regulatory T cells, thereby contributing to its anti-myeloma effects .

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound in combination with dexamethasone for patients with RRMM. Key findings include:

  • Overall Response Rates (ORR) : In a phase 2 trial, the ORR was reported at approximately 32% among patients who had previously failed lenalidomide therapy .
  • Progression-Free Survival (PFS) : Median PFS was noted at 12.2 months for patients receiving pomalidomide plus low-dose dexamethasone immediately after lenalidomide failure .
  • Overall Survival (OS) : Median OS reached up to 41.7 months in certain cohorts, indicating improved long-term outcomes with pomalidomide-based regimens .

Safety Profile

The safety profile of this compound has been extensively documented. Common adverse events include:

  • Neutropenia : Reported in up to 48% of patients in some studies.
  • Fatigue and Anemia : Frequently observed but generally manageable.
  • Thrombocytopenia : Occurred in a significant proportion of patients, necessitating regular monitoring .

Case Studies

Several case studies illustrate the practical implications of using this compound in clinical settings:

  • Case Study A : A patient with aggressive RRMM achieved a very good partial response after initiating treatment with this compound at a dose of 4 mg/day, despite previous treatments including lenalidomide and bortezomib.
  • Case Study B : Another patient exhibited severe neutropenia but was managed effectively with dose adjustments and supportive care, ultimately achieving stable disease after several cycles of treatment.
  • Case Study C : A cohort study involving elderly patients demonstrated that this compound maintained efficacy while presenting a tolerable safety profile, suggesting its suitability for older populations .

Properties

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

4-amino-2-(2,6-dioxopiperidin-3-yl)-6-hydroxyisoindole-1,3-dione

InChI

InChI=1S/C13H11N3O5/c14-7-4-5(17)3-6-10(7)13(21)16(12(6)20)8-1-2-9(18)15-11(8)19/h3-4,8,17H,1-2,14H2,(H,15,18,19)

InChI Key

HBPNHPWPUQVWIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC(=C3)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.